molecular formula C5H6ClN3S B089464 4-Amino-6-chloro-2-(methylthio)pyrimidine CAS No. 1005-38-5

4-Amino-6-chloro-2-(methylthio)pyrimidine

Cat. No. B089464
CAS RN: 1005-38-5
M. Wt: 175.64 g/mol
InChI Key: ISUXMAHVLFRZQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-6-chloro-2-(methylthio)pyrimidine and its derivatives often involves reactions with amines and methyl glycinate, as shown in the synthesis of related compounds like pyrrolo[2,3-d]pyrimidine derivatives (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloro-2-(methylthio)pyrimidine derivatives is characterized by planar pyrimidine rings and displacements of ring-substituent atoms, as indicated in studies on isostructural compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of diverse derivatives. For instance, reactions with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of 4-Amino-6-chloro-2-(methylthio)pyrimidine derivatives can be studied through methods like X-ray crystallography, revealing insights into their crystalline structure and bonding characteristics (Clews & Cochran, 1948).

Scientific Research Applications

  • Fungicidal Properties : Certain derivatives of 4-amino-6-chloro-2-(methylthio)pyrimidine were synthesized and found to possess fungicidal properties. This study shows the potential application of these compounds in agriculture or as a part of pest control strategies (Tumkevičius et al., 2000).

  • Antitumor Properties : Research on the synthesis of various 4-amino-6-chloro-2-(methylthio)pyrimidine derivatives indicated their potential as antitumor agents. The study focused on synthesizing compounds with antitumor properties, highlighting the potential application in cancer research or treatment (Grigoryan et al., 2008).

  • Inhibiting Nitrification in Soil : 4-Amino-6-chloro-2-(methylthio)pyrimidine was used as a nitrification inhibitor in agricultural studies. It was found to decrease with time in soil, with its effectiveness diminishing over a period. This application is significant for improving nitrogen use efficiency in crops and reducing environmental pollution (Srivastava et al., 2016).

  • Molecular Structure Analysis : The molecular structure and properties of various derivatives of 4-amino-6-chloro-2-(methylthio)pyrimidine have been studied using spectroscopic methods. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Trilleras et al., 2009).

  • Isostructural Co-Crystals Design : A study explored the design of a series of isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine and other compounds, demonstrating its utility in crystallography and materials science (Ebenezer et al., 2011).

Safety And Hazards

4-Amino-6-chloro-2-(methylthio)pyrimidine causes severe skin burns and eye damage. It may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

6-chloro-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUXMAHVLFRZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143346
Record name 6-Chloro-2-methylthiopyrimidin-4-ylamine
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Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-2-(methylthio)pyrimidine

CAS RN

1005-38-5
Record name 6-Chloro-2-(methylthio)pyrimidin-4-amine
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Record name 4-Amino-6-chloro-2-methylthiopyrimidine
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Record name 6-Chloro-2-methylthiopyrimidin-4-ylamine
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Record name 6-chloro-2-methylthiopyrimidin-4-ylamine
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Record name 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE
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Synthesis routes and methods

Procedure details

Compound 6 was prepared from commercially available 4,6-dichloro-2-(methylthio)pyrimidine followed scheme 4. To prepare compound 6.1,4,6-Dichloro-2-(methylthio)pyrimidine was reacted with ammonia in THF in a sealed tube to provide 4-Amino-6-chloro-2-(methylthio)pyrimidine in good yield. Amino group of the resulting compound was protected with suitable protecting group such as BOC to afford compound 6.1. Compound 6.1 was then reacted with methyl 4-hydroxybenzoate in the presence of base to provide the amine protected intermediate, 2 which upon deprotection under acidic condition to afford methyl 4-(6-amino-2-(methylthio)pyrimidin-4-yloxy)benzoate (3). Reaction of compound 3 with hydrazine hydrate in methanol provided 4-(6-amino-2-(methylthio)pyrimidin-4-yloxy)benzohydrazide (6.4) in good yield. The hydrazide was then reacted with S-methyl N-[3-(trifluoromethyl-phenyl)thiourea in the presence of base to yield compound 6.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Pontiki, D Hadjipavlou-Litina… - Future medicinal …, 2015 - Future Science
Background: Reactive oxygen species are associated with inflammation implicated in cancer, atherosclerosis and autoimmune diseases. The complex nature of inflammation and of …
Number of citations: 19 www.future-science.com
GE Story, JC Sharp, MW Moon - Phytopathology, 1970 - cabdirect.org
4-Amino-6-chloro-2-(methylthio) pyrimidine effectively controlled Uromyces phaseoli [Uromyces appendiculatus] in the greenhouse. A single soil application as either a drench or dust …
Number of citations: 0 www.cabdirect.org
S Perreault, J Chandrasekhar… - Accounts of Chemical …, 2022 - ACS Publications
Conspectus Atropisomerism is a type of axial chirality resulting from hindered rotation about a σ bond that gives rise to nonsuperimposable stereoisomers (termed “atropisomers”). The …
Number of citations: 21 pubs.acs.org
JR Hardison - Phytopathology, 1972 - apsnet.org
Twenty-seven systemic and nine protectant fungicides were evaluated for suppression of ascocarp formation in Claviceps purpurea. The chemicals were applied once over sclerotia …
Number of citations: 4 www.apsnet.org
DC Erwin - Annual Review of Phytopathology, 1973 - annualreviews.org
The field of systemic fungicidal control has enjoyed several breakthroughs within the past 7 or 8 years, which undoubtedly will be landmarks in the history of fungicidal control. The …
Number of citations: 129 www.annualreviews.org
R Alibes, J Font - AFINIDAD-BARCELONA-, 2007 - researchgate.net
Cyclobutane and cyclobutene compounds are useful intermediates in organic synthesis. This review deals with the preparation of the bicyclo [3.2. 0] heptan-2-one scaffold by the …
Number of citations: 3 www.researchgate.net

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